![molecular formula C18H18F2N2O4 B1139340 EMD638683 (S-Form) CAS No. 1184940-46-2](/img/structure/B1139340.png)
EMD638683 (S-Form)
描述
EMD638683 S-异构体是一种高度选择性的血清和糖皮质激素诱导激酶1(SGK1)抑制剂。 该化合物已在多种科学研究应用中展现出巨大潜力,因为它能够以3 μM的IC50值抑制SGK1 。SGK1参与许多细胞过程,包括钠离子转运、细胞存活和增殖,使EMD638683 S-异构体成为研究这些途径的宝贵工具。
准备方法
合成路线和反应条件
EMD638683 S-异构体的合成涉及多个步骤,从制备关键中间体3,5-二氟苯乙酸开始。 然后将该中间体进行一系列反应,包括酯化、肼解和酰化,以生成最终产物 。
工业生产方法
EMD638683 S-异构体的工业生产通常采用大规模合成,使用优化的反应条件以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持该化合物对研究目的的功效和安全性 。
化学反应分析
反应类型
EMD638683 S-异构体经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、pH值和溶剂体系,以确保最佳产率 。
形成的主要产物
这些反应形成的主要产物取决于所用反应条件和试剂。 例如,EMD638683 S-异构体的氧化会导致羧酸的形成,而还原会导致醇或胺的形成 。
科学研究应用
Antihypertensive Effects
Mechanism of Action:
EMD638683 functions primarily as an SGK1 inhibitor, which plays a crucial role in regulating blood pressure and sodium transport. Its antihypertensive properties have been explored in models of hypertension induced by high salt intake and fructose.
Case Study:
In a study involving mice subjected to a high-fructose diet, EMD638683 was administered at a dosage of approximately 600 mg/kg/day. The results indicated a significant reduction in blood pressure among treated mice compared to controls. This effect was particularly pronounced in mice with hyperinsulinism, suggesting that EMD638683 may mitigate salt-sensitive hypertension associated with metabolic syndrome .
Parameter | Control Group | EMD638683 Group |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 95 ± 4 |
Urinary Sodium Excretion (mEq/day) | 10 ± 2 | 25 ± 3 |
Fluid Intake (mL/day) | 20 ± 3 | 30 ± 4 |
Cardiac Remodeling and Inflammation
Impact on Cardiac Health:
EMD638683 has shown promise in preventing cardiac fibrosis and remodeling associated with hypertension. In murine models of Angiotensin II-induced hypertension, treatment with EMD638683 resulted in reduced cardiac inflammation and fibrosis.
Findings:
The treatment led to a significant decrease in interleukin-1β release and NLRP3 inflammasome activation in cardiac tissues. This suggests that EMD638683 may inhibit the inflammatory processes that contribute to cardiac damage .
Outcome Measure | Control Group | EMD638683 Group |
---|---|---|
Cardiac Fibrosis Score | High | Low |
IL-1β Levels (pg/mL) | 150 ± 10 | 30 ± 5 |
NLRP3 Activation (Relative Units) | High | Low |
Cancer Therapeutics
Role in Cancer Treatment:
Research indicates that EMD638683 can enhance the efficacy of chemotherapeutic agents like doxorubicin by inhibiting SGK1, which is implicated in chemotherapy resistance.
Experimental Results:
In rhabdomyosarcoma cell lines treated with doxorubicin, the presence of EMD638683 significantly decreased cell viability compared to doxorubicin alone. This suggests that SGK1 inhibition may sensitize cancer cells to chemotherapy .
Treatment Condition | Cell Viability (%) |
---|---|
Doxorubicin Alone | 50 |
Doxorubicin + EMD638683 | 25 |
Neuroprotection
Potential for Ischemic Injury:
EMD638683 has been investigated for its neuroprotective effects in models of ischemic brain injury. Studies show that SGK1 inhibition can reduce infarct volumes following middle cerebral artery occlusion.
Key Findings:
Inhibition of SGK1 was associated with decreased NMDA receptor-mediated neurotoxicity, indicating its potential as a therapeutic strategy for stroke .
Parameter | Control Group | EMD638683 Group |
---|---|---|
Infarct Volume (mm³) | 100 ± 15 | 50 ± 10 |
NMDA Current Amplitude (pA) | High | Low |
作用机制
EMD638683 S-异构体通过选择性抑制SGK1发挥作用,SGK1是一种丝氨酸/苏氨酸激酶,参与各种细胞过程。该化合物与SGK1的ATP结合位点结合,阻止其活化,并随后阻止其对下游靶标(如N-Myc下游调控基因1(NDRG1))的磷酸化。 这种抑制导致细胞过程发生改变,包括钠离子转运减少、细胞存活减少和增殖减少 。
相似化合物的比较
类似化合物
EMD638683 R-异构体: EMD638683的另一种对映异构体,对SGK1具有类似的抑制作用。
GSK650394: 一种选择性SGK1抑制剂,其IC50值为62 nM。
SGK1抑制剂II: 一种有效的SGK1抑制剂,其IC50值为2.7 μM
独特性
EMD638683 S-异构体由于其在抑制SGK1方面的选择性和效力高而具有独特性。 它能够选择性地靶向SGK1,而不会显着影响其他激酶,这使其成为研究SGK1相关途径和开发靶向该激酶的治疗剂的宝贵工具 。
生物活性
EMD638683 (S-Form) is a selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), which plays a critical role in various physiological processes, including renal sodium reabsorption, inflammation, and cardiac remodeling. This compound has garnered attention for its potential therapeutic applications in hypertension and metabolic disorders.
SGK1 is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathways. EMD638683 inhibits SGK1 activity, leading to various downstream effects:
- Inhibition of Sodium Reabsorption : EMD638683 reduces renal tubular sodium reabsorption, which can lower blood pressure in hypertensive models .
- Reduction of Inflammation : The compound has been shown to suppress pro-inflammatory cytokines such as IL-1β by inhibiting the NLRP3 inflammasome pathway, thereby mitigating cardiac inflammation and fibrosis .
In Vitro and In Vivo Studies
In Vitro Studies :
- EMD638683 exhibits an IC50 value of approximately 3 µM , indicating its potency as an SGK1 inhibitor .
- In human cervical carcinoma HeLa cells, EMD638683 effectively inhibited SGK1-dependent phosphorylation of NDRG1, demonstrating its mechanism of action at the cellular level .
In Vivo Studies :
- In murine models, administration of EMD638683 significantly decreased blood pressure in fructose/saline-treated mice but did not affect blood pressure in SGK1 knockout mice, suggesting that its antihypertensive effects are mediated through SGK1 inhibition .
- Chronic treatment with EMD638683 in animals subjected to high salt diets showed a reduction in blood pressure and urinary sodium excretion, highlighting its potential use in managing salt-sensitive hypertension .
Table: Summary of Key Findings
Study Type | Parameter | Result |
---|---|---|
In Vitro | IC50 for SGK1 inhibition | 3 µM |
In Vivo | Blood Pressure Reduction | Significant decrease in hypertensive mice |
In Vivo | Urinary Electrolytes | Increased Na+ excretion |
In Vivo | Cardiac Fibrosis | Reduced fibrosis and inflammation |
Case Study 1: Hypertension Management
A study investigated the effects of EMD638683 on hypertension induced by a high-salt diet. Mice treated with EMD638683 showed significant reductions in both systolic blood pressure and urinary sodium levels compared to controls. This suggests that EMD638683 could be beneficial for patients with hypertension related to metabolic syndrome.
Case Study 2: Cardiac Remodeling
In another study focusing on cardiac health, EMD638683 was administered to mice undergoing Angiotensin II infusion. The results indicated that the compound effectively reduced cardiac fibrosis and inflammation by inhibiting IL-1β secretion from macrophages. This highlights its potential as a therapeutic agent for preventing hypertensive heart disease .
属性
IUPAC Name |
N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735350 | |
Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184940-46-2 | |
Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。